Ethyl 4-morpholinobenzoate
CAS No.: 19614-15-4
Cat. No.: VC20745018
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19614-15-4 |
---|---|
Molecular Formula | C13H17NO3 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | ethyl 4-morpholin-4-ylbenzoate |
Standard InChI | InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
Standard InChI Key | FIZDMLRNYDAKPW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCOCC2 |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCOCC2 |
Introduction
Ethyl 4-morpholinobenzoate is an organic compound classified as an ester, specifically derived from benzoic acid. It is characterized by the presence of a morpholine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound has the molecular formula
and a molecular weight of 235.28 g/mol. Its structure can be represented as follows:
-
IUPAC Name: Ethyl 4-(morpholin-4-yl)benzoate
-
CAS Number: 19614-15-4
-
PubChem CID: 2763462
Synthesis of Ethyl 4-Morpholinobenzoate
The synthesis of Ethyl 4-morpholinobenzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a morpholine compound. Various methods have been documented in scientific literature, often emphasizing the importance of reaction conditions such as temperature, time, and the use of catalysts to optimize yield.
Biological Activity and Applications
Ethyl 4-morpholinobenzoate has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Research indicates that compounds with similar structures exhibit antibacterial and anticancer properties. For instance, studies have shown that morpholine derivatives can act as effective inhibitors against bacterial topoisomerases, which are crucial for bacterial DNA replication.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of compounds related to Ethyl 4-morpholinobenzoate against various Gram-positive and Gram-negative bacteria. The results suggest that modifications to the morpholine structure can enhance antibacterial activity.
Anticancer Potential
Research has also explored the anticancer properties of morpholine-containing compounds, indicating their potential as leads for developing new anticancer agents. The introduction of electron-donating groups at specific positions on the aromatic ring has been correlated with increased anti-proliferative activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume